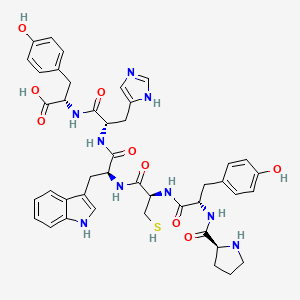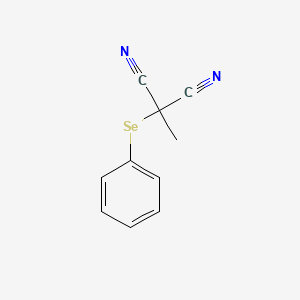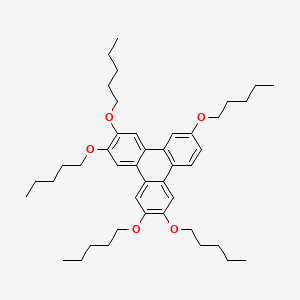
2,3,6,7,10-Pentakis(pentyloxy)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10-Pentakis(pentyloxy)triphenylene is a compound belonging to the class of discotic liquid crystals. These compounds are characterized by their unique molecular structure, which allows them to form columnar mesophases. This particular compound is known for its remarkable photoconductivity and high charge carrier mobility, making it a valuable material in the field of optoelectronics .
Méthodes De Préparation
The synthesis of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene typically involves the etherification of 2-hydroxy-3,6,7,10,11-pentapentyloxytriphenylene. The process includes adding the compound to a three-necked flask along with potassium carbonate and acetonitrile, followed by the addition of 1,6-dibromoethane. The reaction is then refluxed under a nitrogen atmosphere at 75°C for 12 hours . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
2,3,6,7,10-Pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron trichloride for catalysis and potassium carbonate for etherification . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Scholl reaction can be used to trimerize the compound, resulting in the formation of hexamethoxy triphenylene .
Applications De Recherche Scientifique
2,3,6,7,10-Pentakis(pentyloxy)triphenylene has a wide range of scientific research applications. In chemistry, it is used as a molecular organic material for optoelectronic devices due to its high charge carrier mobility and photoconductivity . In biology and medicine, its unique properties make it a potential candidate for use in biosensors and other diagnostic tools. In the industry, it is used in the production of liquid crystal displays and other electronic devices .
Mécanisme D'action
The mechanism of action of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene involves its ability to form ordered columnar structures through molecular self-assembly. This self-assembly is driven by the balance between the rigid core and flexible side chains of the molecule, which allows for efficient charge transport and photoconductivity . The molecular targets and pathways involved in its action are primarily related to its interaction with light and charge carriers.
Comparaison Avec Des Composés Similaires
2,3,6,7,10-Pentakis(pentyloxy)triphenylene can be compared with other similar compounds such as 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene and hexakis(4-nonylphenyl)triphenylene . These compounds share similar structural features but differ in the number and type of side chains attached to the triphenylene core. The unique properties of this compound, such as its high charge carrier mobility and photoconductivity, make it stand out among its peers .
Propriétés
Numéro CAS |
166332-34-9 |
|---|---|
Formule moléculaire |
C43H62O5 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
2,3,6,7,10-pentapentoxytriphenylene |
InChI |
InChI=1S/C43H62O5/c1-6-11-16-23-44-33-21-22-34-35(28-33)37-30-41(46-25-18-13-8-3)43(48-27-20-15-10-5)32-39(37)38-31-42(47-26-19-14-9-4)40(29-36(34)38)45-24-17-12-7-2/h21-22,28-32H,6-20,23-27H2,1-5H3 |
Clé InChI |
IXQMURHICQTUSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=C(C=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


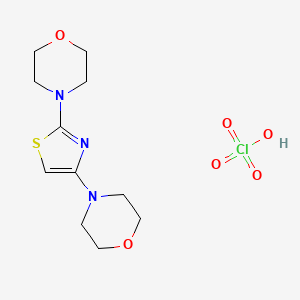
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
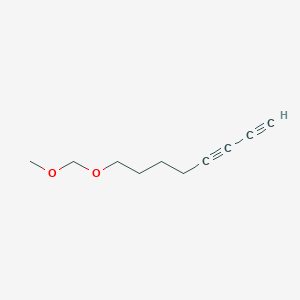
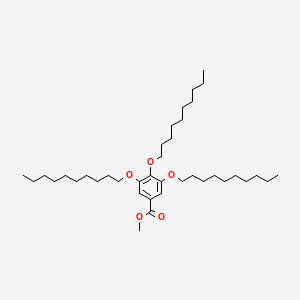
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
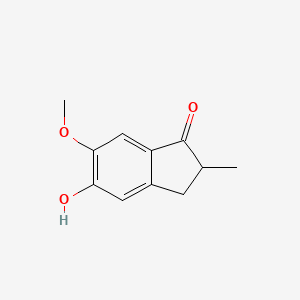
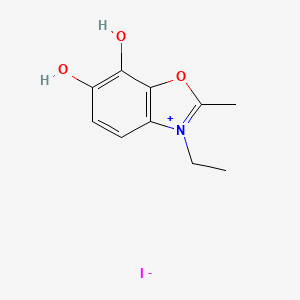
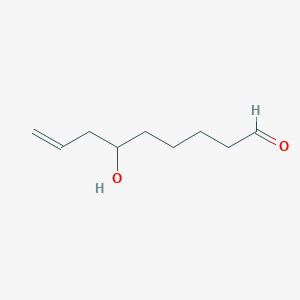
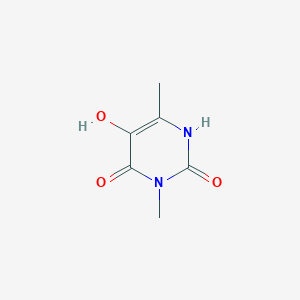
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
